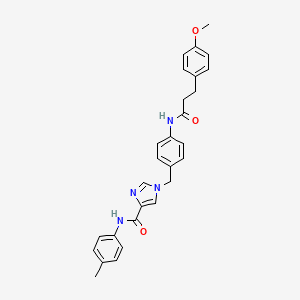

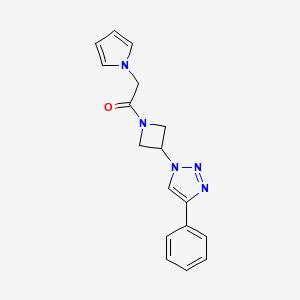

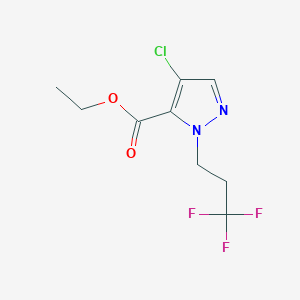

5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole derivatives are a significant class of organic medicinal compounds. They are the constituent of several natural compounds like histamine, biotin, alkaloids, and nucleic acid . They have been developed for different therapeutic actions .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol has a molecular formula of C6H11N3O .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly. For example, 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol has a density of 1.3±0.1 g/cm3, a boiling point of 398.4±22.0 °C at 760 mmHg, and a molar refractivity of 37.2±0.5 cm3 .Applications De Recherche Scientifique

Synthesis of Substituted Imidazoles

Imidazole rings are prevalent in a variety of biologically active molecules. The compound 5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide can serve as a precursor in the regiocontrolled synthesis of substituted imidazoles . This process is crucial for creating functional molecules with specific properties for use in pharmaceuticals and material science.

Antimicrobial Agents

The imidazole moiety, present in our compound of interest, is known to contribute to antimicrobial activity. Research has shown that imidazole derivatives can be effective against multidrug-resistant strains of bacteria and fungi . This compound could be used to develop new antimicrobial agents that address the growing concern of antibiotic resistance.

Anti-inflammatory and Analgesic Agents

Imidazole derivatives have been reported to possess anti-inflammatory and analgesic properties . The compound 5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide could be investigated for its potential use in the treatment of chronic inflammation and pain management.

Antitumor Activity

Compounds containing the imidazole ring have shown promise in antitumor research. They can act as inhibitors of cancer cell growth and proliferation. Further research into 5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide could explore its potential applications in cancer therapy .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. Imidazole derivatives can be docked with various enzymes to understand their binding affinities and potential as drug candidates. The compound could be used in computational studies to design more effective drugs .

Synthesis of Heterocyclic Analogues

Heterocyclic compounds are essential in medicinal chemistry due to their diverse therapeutic roles5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide can be utilized as a starting material for the synthesis of a wide range of heterocyclic analogues with potential therapeutic applications .

Orientations Futures

Propriétés

IUPAC Name |

5-amino-2-imidazol-1-yl-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-9(2)16-13(18)11-7-10(14)3-4-12(11)17-6-5-15-8-17/h3-9H,14H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHHRZUHFYDUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)N)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2879502.png)